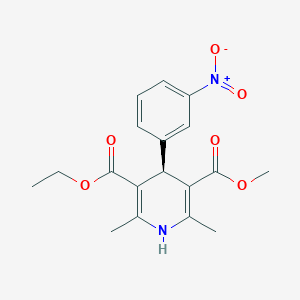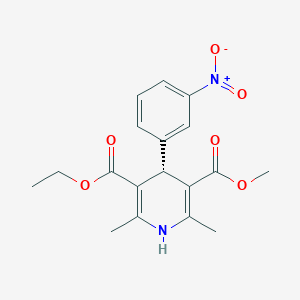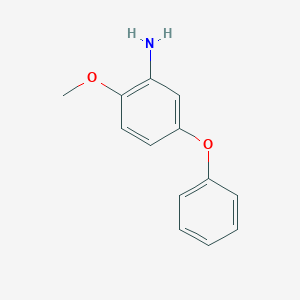
Asa-PS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidosalicylic acid-phosphatidylserine is a compound that combines the properties of 4-azidosalicylic acid and phosphatidylserine. 4-Azidosalicylic acid is a photoactivatable molecule that can form reactive intermediates upon exposure to ultraviolet light, while phosphatidylserine is a phospholipid that plays a crucial role in cell membrane structure and function. This compound is particularly useful in biochemical research, especially in the study of ligand-receptor interactions through photoaffinity labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidosalicylic acid-phosphatidylserine typically involves the conjugation of 4-azidosalicylic acid with phosphatidylserine. The process begins with the preparation of photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid. Upon ultraviolet light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within receptor proteins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would require stringent control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Azidosalicylic acid-phosphatidylserine undergoes several types of chemical reactions, including:
Photolysis: The azide group in 4-azidosalicylic acid photolyzes upon exposure to ultraviolet light, forming a reactive nitrene.
Covalent Bond Formation: The reactive nitrene forms covalent bonds with proximal amino acid residues within receptor proteins.
Common Reagents and Conditions
Ultraviolet Light: Used to induce photolysis of the azide group.
Radiolabeled Iodine: Often incorporated into the photoreactive ligand for detection purposes.
Major Products Formed
The major product formed from these reactions is a cross-linked ligand-receptor complex, which can be detected by SDS-PAGE and autoradiography .
Aplicaciones Científicas De Investigación
4-Azidosalicylic acid-phosphatidylserine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-azidosalicylic acid-phosphatidylserine involves the formation of a reactive nitrene upon ultraviolet light irradiation. This nitrene forms covalent bonds with proximal amino acid residues within receptor proteins, leading to the formation of a cross-linked ligand-receptor complex . Phosphatidylserine, on the other hand, plays a role in regulating membrane protein function and is involved in signaling pathways such as the AKT and PKC pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Azidosalicylic Acid: A photoactivatable molecule used in photoaffinity labeling.
Phosphatidylserine: A phospholipid involved in cell membrane structure and function.
Uniqueness
4-Azidosalicylic acid-phosphatidylserine is unique because it combines the properties of both 4-azidosalicylic acid and phosphatidylserine. This combination allows it to be used in specialized biochemical studies, particularly in the visualization of ligand-receptor interactions through photoaffinity labeling .
Propiedades
Número CAS |
124155-78-8 |
|---|---|
Fórmula molecular |
C49H82IN4O12P |
Peso molecular |
1077.1 g/mol |
Nombre IUPAC |
(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1 |
Clave InChI |
GMXUBNQSYSYDKU-UYJAKLHWSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
4-azidosalicylic acid-phosphatidylserine ASA-PS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)









![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
